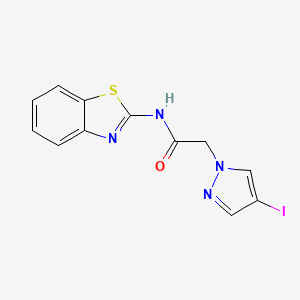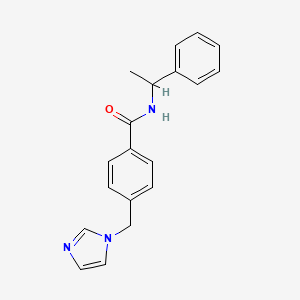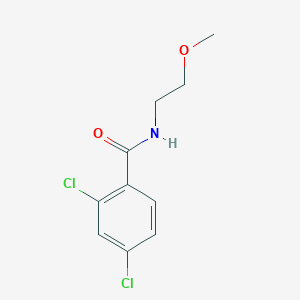
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in numerous physiological processes, including learning and memory.
Mecanismo De Acción
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a selective antagonist of the NMDA receptor, which is a type of glutamate receptor that is involved in numerous physiological processes, including learning and memory. The NMDA receptor is activated by the neurotransmitter glutamate, and its activation is necessary for long-term potentiation, a process that is involved in learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide acts by binding to the NMDA receptor and preventing glutamate from binding to the receptor, thus inhibiting its activation.
Biochemical and Physiological Effects
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been shown to have numerous biochemical and physiological effects. It has been shown to inhibit the activation of the NMDA receptor, which is involved in numerous physiological processes, including learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has also been shown to have analgesic effects, as it inhibits the activation of the NMDA receptor, which is involved in pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has numerous advantages for use in lab experiments. It is a selective antagonist of the NMDA receptor, which allows researchers to study the role of the NMDA receptor in various physiological processes. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been shown to have some off-target effects, which can complicate experiments.
Direcciones Futuras
There are numerous future directions for research involving N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide. One potential direction is to investigate the role of the NMDA receptor in addiction and the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a treatment for addiction. Another potential direction is to investigate the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease, and the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a treatment for these diseases. Additionally, researchers could investigate the potential use of N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide as a tool to study the role of the NMDA receptor in other physiological processes, such as circadian rhythms and immune function.
Conclusion
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the NMDA receptor, which is involved in numerous physiological processes, including learning and memory. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been used in numerous studies to investigate the role of the NMDA receptor in various physiological processes, and it has numerous advantages for use in lab experiments. However, N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide also has some limitations, and there are numerous future directions for research involving this compound.
Métodos De Síntesis
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 1-cycloheptyl-3-piperidinone with hydrazine to form N-(1-cycloheptyl-3-piperidinyl) hydrazine. This compound is then reacted with 2-fluorobenzoyl chloride to form N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide, which is N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It is primarily used as a tool to study the NMDA receptor and its role in various physiological processes. N-(1-cycloheptyl-3-piperidinyl)-3-(2-fluorophenyl)-1H-pyrazole-4-carboxamide has been used in numerous studies to investigate the role of the NMDA receptor in learning and memory, addiction, and pain.
Propiedades
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-5-(2-fluorophenyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O/c23-20-12-6-5-11-18(20)21-19(14-24-26-21)22(28)25-16-8-7-13-27(15-16)17-9-3-1-2-4-10-17/h5-6,11-12,14,16-17H,1-4,7-10,13,15H2,(H,24,26)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVRVAWCWKXZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)C3=C(NN=C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![3-fluoro-N-{[1-(3-fluorobenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B6075171.png)
![N-(3-fluoro-4-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6075174.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B6075188.png)

![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6075208.png)


![5-[(5-methyl-2-furyl)methylene]-4-thioxo-1,3-thiazolidin-2-one](/img/structure/B6075230.png)
![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-5-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6075239.png)